molecular formula C18H17N3O B12302524 3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B12302524
M. Wt: 291.3 g/mol
InChI Key: IQKDWZPSASEONE-UHFFFAOYSA-N
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Description

3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

    Substitution: The amino and ethynyl groups can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound’s interactions with biological molecules make it a valuable tool in studying cellular processes and drug interactions.

Mechanism of Action

The mechanism by which 3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-6-aminopyridine: This compound shares the aminopyridine moiety and is used in similar research applications.

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure and are studied for their biological activities.

Uniqueness

3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is unique due to its combination of a quinoline core with an ethynyl and aminopyridine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

3-[2-(6-aminopyridin-2-yl)ethynyl]-7,7-dimethyl-6,8-dihydroquinolin-5-one

InChI

InChI=1S/C18H17N3O/c1-18(2)9-15-14(16(22)10-18)8-12(11-20-15)6-7-13-4-3-5-17(19)21-13/h3-5,8,11H,9-10H2,1-2H3,(H2,19,21)

InChI Key

IQKDWZPSASEONE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C=N2)C#CC3=NC(=CC=C3)N)C(=O)C1)C

Origin of Product

United States

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